molecular formula C18H13ClN2O4 B2955958 5-(4-chlorophenyl)-2-methyl-N-(3-nitrophenyl)furan-3-carboxamide CAS No. 883044-28-8

5-(4-chlorophenyl)-2-methyl-N-(3-nitrophenyl)furan-3-carboxamide

Número de catálogo: B2955958
Número CAS: 883044-28-8
Peso molecular: 356.76
Clave InChI: WCGORUWDOFETCK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-(4-Chlorophenyl)-2-methyl-N-(3-nitrophenyl)furan-3-carboxamide is a furan-based carboxamide derivative characterized by a 4-chlorophenyl substituent at the 5-position of the furan ring, a methyl group at the 2-position, and a 3-nitrophenyl group attached via an amide linkage.

Propiedades

IUPAC Name

5-(4-chlorophenyl)-2-methyl-N-(3-nitrophenyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O4/c1-11-16(10-17(25-11)12-5-7-13(19)8-6-12)18(22)20-14-3-2-4-15(9-14)21(23)24/h2-10H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGORUWDOFETCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

5-(4-chlorophenyl)-2-methyl-N-(3-nitrophenyl)furan-3-carboxamide is a synthetic compound that has attracted considerable attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H16ClN2O4
  • Molecular Weight : 336.79 g/mol
  • IUPAC Name : 5-(4-chlorophenyl)-2-methyl-N-(3-nitrophenyl)furan-3-carboxamide
  • SMILES Notation : CC1=C(C=C(O1)C2=CC(=CC=C2)C(=O)N(C3=CC(=CC=C3)N+[O-]))[Cl]

Overview of Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that 5-(4-chlorophenyl)-2-methyl-N-(3-nitrophenyl)furan-3-carboxamide exhibits significant antimicrobial properties against various pathogens. Preliminary studies have shown:

  • Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against certain bacterial strains.
  • Effective against Staphylococcus aureus and Escherichia coli, with a notable ability to inhibit biofilm formation, which is critical in treating chronic infections .
PathogenMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus0.220.25
Escherichia coli0.250.30

The compound's mechanisms of action include:

  • DNA Gyrase Inhibition : It acts as an inhibitor of DNA gyrase, an essential enzyme for bacterial DNA replication, with IC50 values between 12.27–31.64 μM.
  • Dihydrofolate Reductase (DHFR) Inhibition : This compound also inhibits DHFR, crucial for folate synthesis in bacteria, with IC50 values ranging from 0.52–2.67 μM .

3. Cytotoxicity and Safety Profile

In vitro studies have assessed the cytotoxicity of the compound:

  • The hemolytic activity was found to be low (% lysis range from 3.23 to 15.22%), indicating a favorable safety profile.
  • Non-cytotoxicity was confirmed with IC50 values greater than 60 μM, suggesting it is safe for further therapeutic exploration .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Synergistic Effects : A study demonstrated that when combined with traditional antibiotics like Ciprofloxacin and Ketoconazole, the compound exhibited synergistic effects that lowered the MICs of these antibiotics against resistant strains .
  • Biofilm Inhibition : The compound significantly reduced biofilm formation in clinical isolates of Staphylococcus aureus, which is crucial for treating infections associated with medical devices .

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Furan Carboxamide Derivatives

Compound Name Substituents (Furan Positions) Amide-Linked Group Key Structural Features Reference
5-(4-Chlorophenyl)-2-methyl-N-(3-nitrophenyl)furan-3-carboxamide 5-(4-ClPh), 2-Me 3-nitrophenyl Strong EWG (nitro), moderate lipophilicity Target Compound
5-(4-Chlorophenyl)-2-methyl-N-(4-methylphenyl)furan-3-carboxamide 5-(4-ClPh), 2-Me 4-methylphenyl EWG absent; EDG (methyl) enhances electron density
5-[(4-Chloro-3-methylphenoxy)methyl]-N-[4-(diethylamino)phenyl]furan-2-carboxamide 5-(phenoxymethyl), 2-unsubstituted 4-(diethylamino)phenyl Polar diethylamino group enhances solubility
5-(3-Chlorophenyl)-N-[4-(diethylamino)phenyl]furan-2-carboxamide 5-(3-ClPh), 2-unsubstituted 4-(diethylamino)phenyl Chlorine position affects steric/electronic effects

Abbreviations : EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group.

Key Observations:

Substituent Effects: The 3-nitrophenyl group in the target compound introduces stronger electron-withdrawing effects compared to the 4-methylphenyl group in ’s analogue . The diethylamino group in and ’s compounds increases polarity and solubility, which could enhance bioavailability but reduce membrane permeability in non-polar environments.

The para-substitution may allow for more symmetrical binding in biological targets compared to meta-substitution.

Heterocyclic Variations :

  • ’s compound 14f, 4-{[5-(4-Chlorophenyl)-2-furyl]methylene}-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one , incorporates an oxazolone ring fused to the furan. This introduces additional hydrogen-bonding sites (e.g., carbonyl groups) and rigidity, which could enhance target affinity but reduce synthetic accessibility compared to the simpler carboxamide structure.

Table 2: Selected Physicochemical Properties

Compound Name Melting Point (°C) Yield (%) Notable Functional Groups
Target Compound Not reported Not reported 3-Nitro, 4-chlorophenyl, methyl-furan
4-{[5-(4-Chlorophenyl)-2-furyl]methylene}-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one 217–219 72 Oxazolone ring, conjugated double bond
5-(4-Chlorophenyl)-3-ethylsulfonyl-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamide Not reported Not reported Thiadiazole, trifluoromethyl, sulfonyl

Notes:

  • The oxazolone derivative in exhibits a high melting point (217–219°C), suggesting strong crystalline packing due to its planar, conjugated system.
  • The absence of solubility or logP data in the evidence limits quantitative comparisons, but substituents like diethylamino () or nitro groups (target compound) can be inferred to modulate these properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.